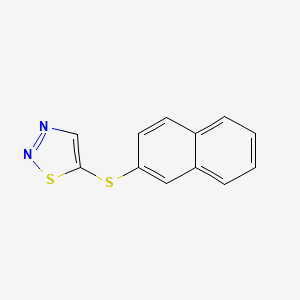

2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide

Description

Evolution of Heterocyclic Sulfur Compounds in Chemical Research

Heterocyclic compounds incorporating sulfur atoms have a rich history in chemical science, with their study leading to significant advancements in both fundamental and applied chemistry. isres.org The presence of sulfur, with its unique size, electronegativity, and ability to exist in various oxidation states, imparts distinct electronic and structural properties to these molecules. isres.org This has made them invaluable scaffolds in medicinal chemistry, materials science, and agricultural science. isres.org

Significance of 1,2,3-Thiadiazole (B1210528) Scaffolds in Synthetic Chemistry

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. mdpi.com This structural motif is a subject of considerable interest due to its synthetic versatility and the diverse biological activities exhibited by its derivatives. mdpi.comresearchgate.net Compounds incorporating the 1,2,3-thiadiazole scaffold have been investigated for a wide range of applications, including as potential antifungal, antiviral, and anticancer agents. mdpi.com

Role of Naphthyl Moieties in Compound Design and Chemical Reactivity

The naphthyl group, a bicyclic aromatic hydrocarbon, is a common building block in organic synthesis. Its extended π-system influences the electronic properties of a molecule, often enhancing its stability and modifying its reactivity. The incorporation of a naphthyl moiety can also impact a compound's lipophilicity and potential for π-π stacking interactions, which are crucial considerations in drug design and materials science.

Overview of Sulfide (B99878) Linkages in Organic Synthesis and Functional Molecules

Sulfide (or thioether) linkages (R-S-R') are integral to a vast array of organic molecules. They are key structural elements in many biologically active compounds and serve as versatile intermediates in organic synthesis. The sulfur atom in a sulfide linkage can be readily oxidized to sulfoxides and sulfones, providing a pathway to further functionalization and the introduction of new chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-2-ylsulfanylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S2/c1-2-4-10-7-11(6-5-9(10)3-1)15-12-8-13-14-16-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGSUQUBSOLKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=CN=NS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Naphthyl 1,2,3 Thiadiazol 5 Yl Sulfide

Precursor Synthesis Strategies for 1,2,3-Thiadiazole (B1210528) Derivatives

The synthesis of the 1,2,3-thiadiazole ring is a cornerstone of this process. Various methods have been developed for the construction of this heterocyclic system, with the Hurd-Mori reaction being a prominent example. organic-chemistry.orgmdpi.com This reaction typically involves the cyclization of N-tosylhydrazones in the presence of a sulfur source. organic-chemistry.orgmdpi.com

A key intermediate in the synthesis of the target molecule is a 1,2,3-thiadiazole bearing a mercapto (-SH) group at the 5-position. This functional group is essential for the subsequent formation of the sulfide (B99878) linkage. The synthesis of 5-mercapto-1,2,3-thiadiazole can be achieved through various routes. One common approach involves the reaction of compounds containing an active methylene (B1212753) group with a suitable sulfurizing and diazotizing agent.

| Starting Material | Reagents | Product | Reference |

| Compounds with active methylene group | Sulfurizing and diazotizing agents | 5-Mercapto-1,2,3-thiadiazole | nih.gov |

| N-tosylhydrazones | Sulfur | 1,2,3-thiadiazoles | organic-chemistry.org |

| Ketones | Semicarbazide, Thionyl chloride | 1,2,3-thiadiazoles | mdpi.com |

The other essential precursor is a 2-naphthyl halide, which provides the naphthyl moiety of the final product. These reagents can be prepared from 2-naphthol (B1666908) through various halogenation reactions. For instance, the reaction of 2-naphthol with a phosphorus halide can yield the corresponding 2-halonaphthalene. Alternatively, Sandmeyer-type reactions on 2-naphthylamine (B18577) can also be employed to introduce a halide at the 2-position of the naphthalene (B1677914) ring. The choice of halide (e.g., bromide, iodide) can influence the reactivity in the subsequent sulfide bond formation step.

| Starting Material | Reagents | Product |

| 2-Naphthol | Phosphorus halides | 2-Halonaphthalene |

| 2-Naphthylamine | NaNO2, HX, CuX | 2-Halonaphthalene |

Formation of the Sulfide Linkage: Mechanistic Insights and Optimization

The final and critical step in the synthesis of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide is the formation of the sulfide bond between the 5-mercapto-1,2,3-thiadiazole and the 2-naphthyl halide. This transformation is typically achieved through a nucleophilic substitution reaction.

In this reaction, the sulfur atom of the 5-mercapto-1,2,3-thiadiazole acts as a nucleophile, attacking the electrophilic carbon atom of the 2-naphthyl halide that bears the halogen. This results in the displacement of the halide ion and the formation of the desired C-S bond. The reaction is typically carried out in the presence of a base to deprotonate the mercapto group, thereby increasing its nucleophilicity.

A general representation of this reaction is as follows:

Step 1 (Deprotonation): 1,2,3-Thiadiazole-5-thiol + Base → 1,2,3-Thiadiazole-5-thiolate

Step 2 (Nucleophilic Attack): 1,2,3-Thiadiazole-5-thiolate + 2-Naphthyl Halide → this compound + Halide ion

While traditional nucleophilic substitution is effective, catalytic methods can offer advantages in terms of reaction efficiency and conditions. Transition metal catalysts, particularly those based on copper and palladium, have been extensively used to facilitate the formation of C-S bonds. acs.org These catalytic cycles often involve oxidative addition of the aryl halide to the metal center, followed by reaction with the thiol and reductive elimination to yield the sulfide product and regenerate the catalyst. The use of specific ligands can further enhance the catalyst's activity and selectivity. acs.org

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Factors that can be adjusted include:

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants. Polar aprotic solvents such as DMF or DMSO are often used.

Base: The strength and nature of the base used for deprotonating the thiol can influence the reaction's efficiency. Common bases include alkali metal carbonates and hydroxides.

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures generally lead to faster reactions but may also promote side reactions.

Catalyst and Ligand: In catalytic reactions, the choice of metal precursor and ligand is critical for achieving high yields and selectivity. acs.org

Systematic studies are often conducted to determine the optimal combination of these parameters for the specific synthesis of this compound.

| Parameter | Common Options | Effect on Reaction |

| Solvent | DMF, DMSO, Acetonitrile | Affects solubility and reaction rate |

| Base | K2CO3, NaOH, Et3N | Deprotonates the thiol, enhancing nucleophilicity |

| Temperature | Room Temperature to Reflux | Influences reaction rate and potential for side reactions |

| Catalyst | Copper-based, Palladium-based | Can improve reaction efficiency and allow for milder conditions |

Alternative Synthetic Routes and Their Comparative Analysis

The traditional Hurd-Mori synthesis is a foundational method for creating the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride. However, to introduce a sulfide group at the 5-position, modifications and alternative routes are necessary. Key alternative strategies would likely involve the synthesis of a 5-halo-1,2,3-thiadiazole intermediate followed by nucleophilic substitution with 2-naphthalenethiol (B184263), or the construction of the thiadiazole ring with the thioether moiety already incorporated in the precursor.

A plausible route involves the initial formation of a 4-substituted-1,2,3-thiadiazole-5-thiol, which can then be alkylated with a naphthyl halide. Another approach is the direct synthesis from a precursor already containing the 2-naphthylthio group. For instance, a dithiocarboxylate derivative incorporating the 2-naphthyl group could be a potential starting material.

| Synthetic Route | Starting Materials | Key Steps | Potential Advantages | Potential Disadvantages |

| Nucleophilic Substitution | 4-substituted-5-halo-1,2,3-thiadiazole, 2-naphthalenethiol | 1. Hurd-Mori synthesis of thiadiazole core. 2. Halogenation at C5. 3. Nucleophilic substitution. | Modular; allows for late-stage introduction of the naphthyl group. | Multi-step; potential for low yields in the substitution step. |

| Direct Thiolation/Alkylation | 4-substituted-1,2,3-thiadiazole | 1. Lithiation at C5. 2. Reaction with sulfur. 3. Alkylation with 2-halonaphthalene. | Good control of regioselectivity. | Requires strongly basic and anhydrous conditions. |

| Ring Formation from Naphthylthio Precursor | α-Active methylene ketone with a 2-naphthylthio group | 1. Conversion to hydrazone. 2. Cyclization with a thionating agent. | Potentially fewer steps; high convergence. | Synthesis of the specific precursor may be challenging. |

Multi-component Reactions for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient alternative to traditional multi-step synthesis. For the synthesis of substituted 1,2,3-thiadiazoles, MCRs can provide rapid access to complex molecules from simple starting materials.

While a specific MCR for the direct synthesis of this compound has not been explicitly reported, a potential strategy could involve a one-pot reaction of a ketone, a hydrazine (B178648) derivative, a sulfur source, and a component to introduce the 2-naphthylthio group. For example, an I2/DMSO-mediated cross-coupling reaction of enaminones, elemental sulfur, and tosylhydrazine has been used to synthesize 5-acyl-1,2,3-thiadiazoles and could potentially be adapted. mdpi.com Another approach could be an adaptation of the Ugi four-component reaction, which has been utilized to create other substituted thiadiazoles.

| MCR Approach | Potential Reactants | Advantages | Challenges |

| Adapted I2/DMSO Cross-Coupling | Enaminone, elemental sulfur, tosylhydrazine, 2-naphthalenethiol | One-pot synthesis, broad functional group tolerance. mdpi.com | Optimization required for incorporating the thioether. |

| Ugi-type Reaction | Aldehyde, amine, isocyanide, and a thiadiazole precursor | High diversity of products possible, operational simplicity. | The specific combination of reactants for the target compound is not established. |

Solid-Phase Synthesis Approaches

Solid-phase organic synthesis (SPOS) presents a powerful technique for the preparation of heterocyclic compound libraries and can be adapted for the synthesis of 1,2,3-thiadiazole derivatives. A key advantage of SPOS is the simplification of purification, as excess reagents and by-products can be removed by simple washing of the solid support.

A traceless solid-phase approach for the synthesis of 1,2,3-thiadiazoles has been described, starting from a resin-bound acylhydrazine. researchgate.net This methodology involves the on-resin formation of an acylhydrazone, which is then cyclized with thionyl chloride to yield the desired 1,2,3-thiadiazole upon cleavage from the resin. To synthesize this compound using this approach, a precursor with the 2-naphthylthio moiety would need to be attached to the solid support.

Alternatively, a 1,2,3-thiadiazole could be synthesized on the solid phase and then functionalized at the 5-position with 2-naphthalenethiol in a subsequent step before cleavage. This would allow for the creation of a library of 5-thio-substituted 1,2,3-thiadiazoles by varying the thiol component.

| Solid-Phase Strategy | Key Features | Advantages | Disadvantages |

| Traceless Synthesis from Resin-Bound Precursor | Precursor containing the 2-naphthylthio group is attached to the resin. | High purity of the final product after cleavage. researchgate.net | Synthesis of the resin-bound precursor can be complex. |

| On-Resin Functionalization | A generic 1,2,3-thiadiazole is synthesized on the resin and then modified. | Allows for combinatorial synthesis of a library of analogs. | On-resin reactions can sometimes be sluggish or incomplete. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through the use of safer solvents, reduction of waste, and employment of energy-efficient reaction conditions.

Several greener approaches have been reported for the synthesis of the 1,2,3-thiadiazole core. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net The use of catalysts such as tetrabutylammonium (B224687) iodide (TBAI) in metal-free conditions for the reaction of N-tosylhydrazones with sulfur is another example of a greener alternative to the traditional Hurd-Mori reaction. organic-chemistry.org Furthermore, reactions in eco-friendly solvents like ethanol (B145695) or even in solvent-free conditions contribute to the green credentials of a synthetic route. organic-chemistry.org

For the synthesis of the target compound, a greener approach would involve a one-pot reaction in a benign solvent, possibly under microwave irradiation, to minimize energy consumption and waste generation. The choice of reagents would also be critical, favoring those that are less hazardous and are used in stoichiometric amounts to maximize atom economy.

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons. | Using ethanol or water as the reaction medium. organic-chemistry.org |

| Energy Efficiency | Reducing the energy consumption of the reaction. | Microwave-assisted synthesis to shorten reaction times. researchgate.net |

| Catalysis | Employing catalysts to improve efficiency and reduce waste. | TBAI-catalyzed reaction of N-tosylhydrazones with sulfur. organic-chemistry.org |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Multi-component reactions that form the product in a single step. |

Chemical Transformations and Reactivity Profiles of 2 Naphthyl 1,2,3 Thiadiazol 5 Yl Sulfide

Reactivity of the Naphthyl Moiety

The naphthalene (B1677914) ring system is a polycyclic aromatic hydrocarbon that is generally more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org Its reactivity is influenced by the presence of the 2-(1,2,3-thiadiazol-5-yl-sulfanyl) substituent.

Naphthalene readily undergoes electrophilic aromatic substitution (EAS). The substitution pattern is highly regioselective, with a strong preference for attack at the C1 (or α) position over the C2 (or β) position. libretexts.orgpearson.com This preference is due to the greater stability of the carbocation intermediate formed during α-substitution, which can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic. libretexts.orgyoutube.com

In 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide (B99878), the existing substituent at the C2 position will direct incoming electrophiles. The sulfide linker is an ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur predominantly at the C1 and C3 positions of the naphthalene ring. The specific outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation can sometimes be influenced by reaction conditions such as temperature and solvent. libretexts.org

Table 3: Representative Electrophilic Aromatic Substitution Reactions on Naphthalene

| Reaction | Reagents | Major Product | Position of Substitution | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Nitronaphthalene | C1 (α-position) | pearson.com |

| Bromination | Br₂, FeBr₃ | 1-Bromonaphthalene | C1 (α-position) | pearson.com |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (in CS₂) | 1-Acetylnaphthalene | C1 (α-position) | libretexts.org |

| Sulfonation (Low Temp) | H₂SO₄ (at 80°C) | Naphthalene-1-sulfonic acid | C1 (α-position) | libretexts.org |

The fused ring system of naphthalene is susceptible to both oxidation and reduction, often with one ring reacting preferentially. The specific products depend heavily on the reagents and conditions employed. researchgate.net

Oxidation of naphthalene with strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions can lead to the cleavage of one of the aromatic rings, yielding phthalic acid. youtube.com Milder oxidation can produce naphthoquinones. researchgate.net

Reduction of the naphthalene moiety is commonly achieved through catalytic hydrogenation. Depending on the catalyst and reaction conditions, the reduction can yield 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) where one ring is saturated, or decahydronaphthalene (B1670005) (decalin) where both rings are saturated. researchgate.netyoutube.com The thiadiazole ring is generally stable to many mild reducing agents, but stronger conditions could potentially cleave it. thieme-connect.de

Table 4: Common Oxidation and Reduction Reactions of the Naphthalene Ring

| Reaction Type | Reagents/Conditions | Typical Product(s) | Observations | Reference |

|---|---|---|---|---|

| Oxidation | Chromic Acid (H₂CrO₄) | 1,4-Naphthoquinone | One ring is oxidized to a quinone. | youtube.com |

| Oxidation | KMnO₄ (basic) | Phthalic Acid | Oxidative cleavage of one aromatic ring. | youtube.com |

| Oxidation | O₃, then Zn/H₂O | Phthalaldehyde | Ozonolysis cleaves one of the rings. | youtube.com |

| Reduction | H₂, Ni catalyst | Tetralin | One of the two rings is selectively hydrogenated. | youtube.com |

| Reduction | Na, ethanol (B145695) | 1,4-Dihydronaphthalene | Birch-type reduction. | researchgate.net |

Transformations Involving the Sulfide Linkage

The sulfide linkage is a reactive center, susceptible to oxidation and cleavage reactions, which can be used to introduce new functional groups and modulate the molecule's properties.

The sulfur atom of the sulfide bridge in 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide can be readily oxidized to its corresponding sulfoxide (B87167) and sulfone forms. This transformation is significant as it alters the geometry, polarity, and hydrogen-bonding capacity of the linkage. The oxidation is typically chemoselective, with the exocyclic sulfide being more susceptible to oxidation than the sulfur atom within the thiadiazole ring.

The reaction generally proceeds in a stepwise manner, with the sulfoxide being the intermediate product. By carefully controlling the stoichiometry of the oxidizing agent and the reaction conditions, it is possible to selectively isolate either the sulfoxide or the sulfone. Common oxidizing agents employed for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (B1194676) (Oxone®). rsc.orgnih.govreddit.com The thioether is generally much easier to oxidize than other functionalities like a thiazole (B1198619) or a nitrile. reddit.com

For instance, using approximately one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide, 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide. The introduction of the sulfoxide group creates a chiral center at the sulfur atom. In contrast, the use of two or more equivalents of the oxidizing agent, often at slightly elevated temperatures, leads to the formation of the corresponding sulfone, 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone. rsc.orghw.ac.uk

Table 1: Oxidation Conditions for Aryl Thioethers

| Oxidizing Agent | Typical Stoichiometry | Primary Product | Typical Conditions |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | ~1.1 eq. | Sulfoxide | Dichloromethane (DCM), 0°C to RT |

| m-Chloroperoxybenzoic acid (m-CPBA) | >2.1 eq. | Sulfone | Dichloromethane (DCM), RT |

| Hydrogen Peroxide (H₂O₂) | Varies (e.g., 30% aq.) | Sulfoxide or Sulfone | Acetic acid or formic acid, RT |

| Potassium Peroxymonosulfate (Oxone®) | ~2.2 eq. | Sulfone | Methanol/Water, RT |

The carbon-sulfur (C-S) bond at the 5-position of the thiadiazole ring is another potential site for chemical transformation. This bond can be cleaved under various conditions, including nucleophilic attack or reductive processes. The reactivity is enhanced if the sulfide is first oxidized to a sulfoxide or sulfone, as these are better leaving groups. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions can lead to the displacement of the naphthylthio- group, particularly if the thiadiazole ring is activated by electron-withdrawing substituents. Strong nucleophiles such as alkoxides, amines, or other thiolates could potentially replace the existing sulfide group. nih.govnih.gov

Furthermore, the entire 1,2,3-thiadiazole (B1210528) ring system is known to be susceptible to cleavage under certain conditions. For example, treatment of some 5-(heteroaryl)-1,2,3-thiadiazole derivatives with bases like potassium hydroxide (B78521) in the presence of a nucleophile (e.g., morpholine) has been shown to result in the cleavage of the thiadiazole ring with extrusion of nitrogen gas, leading to the formation of a new thioamide derivative. researchgate.net This type of ring-opening presents a pathway to significantly different molecular scaffolds starting from the thiadiazole sulfide.

Derivatization Strategies for Structural Modification of this compound

Structural modifications can be achieved by targeting either the naphthyl substituent or the thiadiazole core, allowing for the synthesis of a diverse library of analogues.

The naphthalene ring system is amenable to electrophilic aromatic substitution reactions. youtube.com Naphthalene is generally more reactive than benzene towards electrophiles. The substitution pattern is influenced by both kinetic and thermodynamic factors, as well as the directing effect of the existing thiadiazolyl-sulfide substituent attached at the 2-position. youtube.comwikipedia.org

The sulfide group (-S-R) is typically an ortho-, para-directing and activating group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the point of attachment on the same ring (i.e., the 1- and 3-positions) and on the adjacent ring. The precise outcome will depend on the specific electrophile and reaction conditions (e.g., temperature, catalyst). Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. masterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Naphthyl Ring

| Reaction | Typical Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Nitro-naphthyl derivative |

| Bromination | Br₂ / FeBr₃ (or no catalyst) | Bromo-naphthyl derivative |

| Sulfonation | Fuming H₂SO₄ | Naphthalenesulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl-naphthyl derivative |

The 1,2,3-thiadiazole ring, while aromatic, is a π-deficient heterocycle and can undergo a variety of chemical transformations, often involving ring-opening or rearrangement. nih.gov These reactions provide pathways to novel heterocyclic systems.

One of the characteristic reactions of 1,2,3-thiadiazoles is their rearrangement to isomeric heterocycles. Under certain conditions, such as treatment with specific bases or upon thermolysis/photolysis, 1,2,3-thiadiazoles can rearrange into 1,2,3-triazoles. mdpi.com This transformation involves the cleavage and reformation of ring bonds. Another documented pathway is the ring transformation into different fused heterocyclic systems, such as nih.govnih.govst-andrews.ac.uktriazolo[5,1-b] nih.govyoutube.comst-andrews.ac.ukthiadiazines, by reacting with appropriate bifunctional reagents.

Direct substitution on the thiadiazole carbon (C4) is challenging but can be achieved from precursors such as 4-halo-1,2,3-thiadiazoles. However, for the parent this compound, derivatization of the core is more likely to proceed through ring-cleavage or rearrangement pathways rather than direct electrophilic or nucleophilic substitution on the ring itself. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 2 Naphthyl 1,2,3 Thiadiazol 5 Yl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential to confirm the identity and connectivity of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide (B99878).

The ¹H NMR spectrum is expected to show signals corresponding to the eight protons of the molecule. The seven protons of the 2-naphthyl group will resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution at the C2 position, these protons will exhibit a complex pattern of doublets, triplets, and multiplets arising from spin-spin coupling. The single proton on the 1,2,3-thiadiazole (B1210528) ring (H-4) is anticipated to appear as a distinct singlet, likely downfield due to the influence of the adjacent heteroatoms.

The ¹³C NMR spectrum will display signals for all 12 carbon atoms. The ten carbons of the naphthyl ring will appear in the aromatic region (approximately δ 110-150 ppm), with quaternary carbons showing different intensities compared to protonated carbons. The two carbons of the 1,2,3-thiadiazole ring are expected at distinct chemical shifts; the C5 carbon, bonded to two sulfur atoms, would likely be further downfield compared to the C4 carbon, which is attached to a hydrogen atom.

Predicted ¹H and ¹³C NMR Data

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiadiazole C4 | ~8.0-8.5 (s, 1H) | ~120-130 |

| Thiadiazole C5 | - | ~155-165 |

| Naphthyl C1' | ~7.5-7.9 (m) | ~125-130 |

| Naphthyl C2' | - | ~130-138 |

| Naphthyl C3' | ~7.5-7.9 (m) | ~125-130 |

| Naphthyl C4' | ~7.5-7.9 (m) | ~126-131 |

| Naphthyl C4a' | - | ~132-136 |

| Naphthyl C5' | ~7.5-7.9 (m) | ~126-131 |

| Naphthyl C6' | ~7.3-7.6 (m) | ~124-129 |

| Naphthyl C7' | ~7.3-7.6 (m) | ~124-129 |

| Naphthyl C8' | ~7.8-8.1 (m) | ~127-132 |

| Naphthyl C8a' | - | ~131-135 |

Note: These are predicted values based on analogous compounds and general chemical shift principles. Actual experimental values may vary.

To unambiguously assign these signals and confirm the molecular structure, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. It would be crucial for tracing the spin systems within the naphthyl group, confirming the relative positions of the seven aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the signals for the seven protonated carbons of the naphthyl ring and the C4 carbon of the thiadiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons, thereby connecting the different fragments of the molecule. Crucial expected correlations would include:

A correlation between the thiadiazole H-4 proton and the thiadiazole C5 carbon, confirming the structure of the heterocyclic ring.

Correlations from the naphthyl protons closest to the sulfide linkage (H-1' and H-3') to the C2' carbon, confirming the point of attachment of the sulfide group to the naphthalene (B1677914) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide would be expected to show several characteristic absorption bands:

Naphthyl Moiety: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. A series of sharp bands corresponding to aromatic C=C ring stretching are expected in the 1600–1450 cm⁻¹ region. Strong bands in the 900–650 cm⁻¹ range would correspond to C-H out-of-plane bending, which is diagnostic of the substitution pattern on the aromatic ring.

Thiadiazole Moiety: The stretching vibrations of the C=N and N=N bonds within the thiadiazole ring are expected to produce absorptions in the 1650-1400 cm⁻¹ region, potentially overlapping with the naphthyl C=C stretching bands.

Sulfide Moiety: The C-S stretching vibration is typically weak and appears in the 800–600 cm⁻¹ region of the IR spectrum.

Predicted Characteristic Vibrational Frequencies

Interactive Table: Predicted IR/Raman Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Naphthyl | 3100–3000 |

| C=C Stretch (Aromatic Ring) | Naphthyl | 1600–1450 |

| C=N / N=N Stretch (Ring) | 1,2,3-Thiadiazole | 1650–1400 |

| C-H Out-of-Plane Bend | Naphthyl | 900–650 |

| C-S Stretch | Sulfide | 800–600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula for the title compound is C₁₂H₈N₂S₂.

A key fragmentation pathway characteristic of 1,2,3-thiadiazoles is the loss of a neutral molecule of nitrogen (N₂). rsc.orgnih.gov This would result in a prominent fragment ion at [M-28]. Further fragmentation would likely involve the cleavage of the sulfide bonds. The mass spectrum of 2-naphthalenethiol (B184263) shows a strong molecular ion peak and fragmentation corresponding to the naphthyl moiety, suggesting that fragments such as [C₁₀H₇S]⁺ could also be observed from the title compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This technique would be used to confirm the elemental composition of the parent molecule. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential isobaric compounds. Organosulfur compounds are readily identified using HRMS due to the precise mass defect of sulfur. mdpi.com

Fragmentation Patterns for Structural Confirmation

Mass spectrometry is an essential tool for confirming the molecular structure of this compound by analyzing the fragmentation patterns of its molecular ion. The behavior of this compound under ionization is largely dictated by the inherent stability and reactivity of its constituent naphthyl and 1,2,3-thiadiazole moieties.

A characteristic and diagnostic fragmentation pathway for the 1,2,3-thiadiazole ring system is the facile elimination of a stable dinitrogen molecule (N₂). nih.gov This neutral loss is a hallmark of this heterocyclic core and serves as a primary piece of evidence for its presence during structural elucidation. For this compound, with a molecular weight of 258.35 g/mol , the fragmentation cascade under electron impact is predicted to commence with the formation of the molecular ion ([M]⁺•) at an m/z of approximately 258.

Following this initial ionization, the key fragmentation steps are anticipated as follows:

Loss of Dinitrogen: The molecular ion is expected to readily lose an N₂ molecule (28 Da), leading to a significant fragment ion at an m/z of around 230. nih.gov

Cleavage of the Sulfide Bridge: The resulting [M-N₂]⁺• fragment would likely undergo cleavage at the sulfide linkage. This can lead to the formation of ions corresponding to the naphthalenethiol cation ([C₁₀H₇S]⁺) at m/z 159.

Formation of the Naphthyl Ion: Subsequent fragmentation could result in the loss of the sulfur atom, producing the stable naphthyl cation ([C₁₀H₇]⁺) at m/z 127, which is often a prominent peak in the mass spectra of naphthalene-containing compounds.

These predicted fragmentation pathways provide a theoretical framework for confirming the identity and structural integrity of the title compound via mass spectrometry.

| m/z (Daltons) | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 258 | [M]⁺• | [C₁₂H₈N₂S₂]⁺• | Molecular Ion |

| 230 | [M - N₂]⁺• | [C₁₂H₈S₂]⁺• | Represents the characteristic loss of dinitrogen from the 1,2,3-thiadiazole ring. nih.gov |

| 159 | [C₁₀H₇S]⁺ | [C₁₀H₇S]⁺ | Corresponds to the naphthalenethiol cation. |

| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | Indicates the stable naphthyl cation. |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

A definitive single-crystal X-ray structure for this compound has not been reported in the peer-reviewed literature to date. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular interactions are not available. The following sections describe the anticipated structural features based on the analysis of closely related molecules.

Without experimental crystallographic data, a precise description of the crystal packing and potential hydrogen bonding networks for this compound cannot be provided. The arrangement of molecules in the solid state would be dictated by the interplay of non-covalent interactions, such as van der Waals forces and potential π–π stacking of the naphthalene and thiadiazole rings. Weak C–H···N or C–H···S hydrogen bonds might also contribute to the stability of the crystal lattice, but their presence and geometric parameters can only be confirmed through experimental X-ray diffraction analysis.

Theoretical and Computational Investigations of 2 Naphthyl 1,2,3 Thiadiazol 5 Yl Sulfide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide (B99878), DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared spectrum.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mdpi.comresearchgate.net An analysis for this compound would map the spatial distribution of these orbitals to identify reactive sites.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is crucial for predicting how the molecule will interact with other molecules and for understanding non-covalent interactions. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of a molecule is determined by rotations around its single bonds, leading to different conformations.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

For flexible molecules, molecular mechanics and molecular dynamics simulations are used to explore the different possible conformations and their relative energies. These methods allow for a broader sampling of the conformational space to identify low-energy conformers that are likely to be present under experimental conditions.

Rotational Barriers Around the C-S Bond

A key aspect of the conformational flexibility of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide would be the rotation around the sulfide (C-S) bond linking the naphthyl and thiadiazole rings. Computational methods can be used to calculate the energy barrier for this rotation by systematically changing the dihedral angle and calculating the energy at each step. This provides insight into the rigidity of the molecule and the likelihood of interconversion between different conformers.

Reaction Mechanism Studies using Computational Methods

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the reaction pathways, identifying key intermediates, and determining the energetic feasibility of the synthesis.

Transition State Localization and Energy Barrier Calculations for Synthetic Pathways

The primary synthetic route to the 1,2,3-thiadiazole (B1210528) core is the Hurd-Mori reaction, which involves the cyclization of hydrazones derived from ketones or aldehydes with thionyl chloride (SOCl₂). nih.govmdpi.comresearchgate.netresearchgate.net Computational studies on this mechanism are essential for optimizing reaction conditions and understanding the factors that influence yield and regioselectivity.

The Hurd-Mori Reaction Mechanism: The synthesis of the 1,2,3-thiadiazole ring from a suitable precursor, such as a tosylhydrazone, is a key process. isres.org While specific computational studies for this compound are not extensively documented in publicly available literature, the general mechanism of the Hurd-Mori reaction has been a subject of theoretical investigation. researchgate.net The reaction proceeds through several key steps:

Formation of an N-sulfinyl intermediate: The hydrazone reacts with thionyl chloride to form an N-sulfinylhydrazone.

Cyclization: This intermediate undergoes an intramolecular cyclization. Computational methods are used to locate the transition state for this ring-closing step.

Elimination: Subsequent elimination of a chloride ion and then sulfur monoxide (or related species) leads to the aromatic 1,2,3-thiadiazole ring.

Theoretical calculations on related 1,2,3-thiadiazole syntheses have shown that the cyclization step is often rate-determining. The nature of the substituents on the starting hydrazone can significantly influence the energy barrier. For instance, electron-withdrawing groups on the pyrrolidine (B122466) precursor in a related synthesis were found to give superior yields, a phenomenon that can be explained by the stabilization of the transition state. nih.gov In the case of this compound, the bulky and electron-rich naphthyl group would be expected to influence the electronic structure of the intermediates and transition states, thereby affecting the reaction's energy profile.

| Reaction Step | Description | Typical Computational Method | Key Output |

| 1. N-Sulfinylation | Reaction of hydrazone with SOCl₂ | DFT (e.g., B3LYP/6-31G*) | Geometry of N-sulfinyl intermediate |

| 2. Transition State Search | Locating the saddle point for cyclization | QST2/QST3 or Berny optimization | Transition state geometry and vibrational frequencies |

| 3. Energy Barrier Calculation | Determining the activation energy | Single-point energy calculations (e.g., CCSD(T)) | Activation Energy (ΔG‡) in kcal/mol |

| 4. Product Formation | Elimination steps leading to the final product | DFT calculations | Reaction energy (ΔG_rxn) |

Computational Prediction of Reactivity Sites

Computational methods are also invaluable for predicting the most likely sites of reaction on a molecule. This is achieved by calculating various electronic properties that describe the electron distribution and susceptibility to attack.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting where a molecule is likely to be attacked by electrophiles or nucleophiles.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack.

Green/Yellow regions represent neutral or weakly interacting areas.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the sulfur atom of the sulfide group, making them potential sites for interaction with electrophiles or hydrogen bond donors. The naphthyl ring would exhibit regions of negative potential above and below the plane of the aromatic system.

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are likely to be attacked by electrophiles.

LUMO: The energy and location of the LUMO indicate the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be distributed over the electron-rich sulfide and naphthyl moieties, while the LUMO may be centered on the electron-deficient thiadiazole ring. This distribution would dictate its reactivity in various chemical transformations.

Molecular Docking and Ligand-Protein Interaction Simulations (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

Target Identification through Virtual Screening (in silico)

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net For a novel compound like this compound, virtual screening can be used in reverse: to screen a database of known biological targets to identify potential proteins that the compound might inhibit.

Given the known biological activities of related thiadiazole compounds, several protein families emerge as potential targets for this compound. researchgate.neteurekaselect.com Many thiadiazole derivatives have been investigated as anticancer agents. acs.org

Potential Biological Targets for this compound:

| Target Class | Specific Examples | Relevance | Supporting Evidence for Thiadiazoles |

| Kinases | VEGFR-2, PI3Kα, JAK3 | Crucial in cancer cell signaling, proliferation, and angiogenesis. researchgate.net | 1,3,4-Thiadiazole (B1197879) derivatives have been identified as inhibitors of VEGFR-2. nih.gov |

| Proteases | Main Protease (Mpro) of SARS-CoV-2 | Essential for viral replication. | Thiadiazole derivatives have shown potential as inhibitors of viral proteases. mdpi.comnih.gov |

| Other Enzymes | Carbonic Anhydrase, Pantothenate Synthetase, ADP-sugar pyrophosphatase | Involved in various metabolic pathways that can be targeted in cancer or infectious diseases. | Thiadiazolesulfonamides are known carbonic anhydrase inhibitors. acs.org Other derivatives have been docked against pantothenate synthetase and NUDT5. researchgate.netuowasit.edu.iq |

| DNA | Calf Thymus DNA (CT-DNA) | DNA binding can disrupt replication and transcription in cancer cells. | Some 1,3,4-thiadiazole derivatives have been shown to interact with CT-DNA. nih.gov |

A typical virtual screening workflow would involve docking this compound against the crystal structures of these and other proteins. The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Targets for which the compound shows a high docking score would be prioritized for further investigation.

Binding Mode Analysis with Biological Macromolecules (in silico)

Once a potential target is identified, molecular docking can provide detailed insights into the specific interactions between the ligand and the protein's active site. This binding mode analysis is crucial for understanding the basis of the compound's potential biological activity.

For this compound, the analysis would focus on identifying key intermolecular interactions:

Hydrogen Bonds: The nitrogen atoms in the 1,2,3-thiadiazole ring can act as hydrogen bond acceptors, forming interactions with donor residues in the protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like serine, threonine, or glutamine. acs.org

Hydrophobic Interactions: The large, nonpolar naphthyl group is well-suited to engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine within a hydrophobic pocket of the target protein. acs.org

Pi-Interactions: The aromatic naphthyl and thiadiazole rings can participate in various π-interactions, including π-π stacking (with aromatic residues like phenylalanine, tyrosine, or tryptophan) and π-sulfur interactions. researchgate.net

Example Docking Results for a Thiadiazole Derivative: The table below summarizes typical binding interactions observed for thiadiazole derivatives docked into the active site of various protein targets, which could be analogous to the interactions of this compound.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues & Interaction Type |

| Imidazo[2,1-b] mdpi.combiointerfaceresearch.com-thiadiazoles | Pantothenate Synthetase | -9.7 to -10.8 | (Not specified) |

| 1,3,4-Thiadiazole Hybrids | COVID-19 Main Protease | -6.2 to -8.3 | GLY143, SER144 (H-bond) biointerfaceresearch.com |

| Thiadiazolesulfonamides | α-Carbonic Anhydrase | (Not specified) | Gln90 (H-bond) acs.org |

| Imidazo[2,1-b]Thiazole-Thiadiazoles | Glypican-3 (GPC-3) | -6.9 to -10.3 | (Not specified) nih.gov |

| 1,3,4-Thiadiazole Derivatives | ADP-sugar pyrophosphatase | -8.9 | (Hydrogen bonds with NUDT5 Gene) researchgate.netuowasit.edu.iq |

A detailed binding mode analysis for this compound would involve visualizing the docked pose within the active site and mapping all these potential interactions. This information is fundamental for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective analogs.

Conclusion

2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide (B99878) stands as a representative example of the rich and diverse field of heterocyclic chemistry. While specific research on this particular molecule is limited, a thorough understanding of its constituent parts allows for a detailed prediction of its synthesis, properties, and potential applications. The exploration of this and similar compounds will undoubtedly continue to contribute to the advancement of chemical science, with potential impacts in medicine, materials, and beyond.

Advanced Research Applications and Potential of 2 Naphthyl 1,2,3 Thiadiazol 5 Yl Sulfide Excluding Clinical/direct Human Use

Materials Science Applications

The fusion of a π-conjugated naphthalene (B1677914) system with an electron-deficient thiadiazole ring suggests that 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide (B99878) could be a valuable building block in materials science, particularly in the realm of organic electronics.

The 1,2,3-thiadiazole (B1210528) ring, along with its isomers, is recognized for its interesting electronic and chemical properties. The aromatic thiadiazole ring is considered a good candidate for its electron-withdrawing properties, a key feature for creating n-type or ambipolar organic semiconductors. Research into related molecular structures supports this potential. For instance, derivatives of naphtho[2,3-c] mdpi.comrsc.orgnih.govthiadiazole, which also couple a naphthalene unit with a thiadiazole core, have been shown to exhibit excellent carrier transporting properties. rsc.org

A study on a 2-naphthalene-substituted naphtho[2,3-c] mdpi.comrsc.orgnih.govthiadiazole derivative demonstrated that it possesses ambipolar transporting properties, with nearly identical mobility values for both holes and electrons. rsc.org This balance is highly desirable for efficient organic light-emitting diodes (OLEDs) and complementary logic circuits. The presence of the electron-deficient thiadiazole unit in polymers has also been shown to enhance stability toward n-doping. acs.org The sulfide linkage in 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide provides synthetic flexibility and can influence molecular packing in the solid state, which is a critical factor for charge transport in organic thin-film transistors.

Table 1: Charge Carrier Mobilities of a Related Naphthalene-Thiadiazole Compound Interactive table based on data for a structurally related compound, 2-naphthalene-substituted naphtho[2,3-c] mdpi.comrsc.orgnih.govthiadiazole, as a proxy for potential performance.

| Carrier Type | Mobility (cm² V⁻¹ s⁻¹) at 2.0 x 10⁵ V cm⁻¹ | Reference |

|---|---|---|

| Hole | 7.16 × 10⁻⁴ | rsc.org |

This data is for 4-(2,2-diphenylvinyl)phenyl-substituted NTD, a related derivative discussed in the same study as the 2-naphthalene-substituted version, to illustrate the high transporting ability of this class of materials. rsc.org

The photophysical properties of materials containing both naphthalene and thiadiazole moieties are promising for optoelectronic applications. The naphthalene group is a well-known fluorophore, and its combination with a thiadiazole heterocycle can lead to molecules with tunable emission characteristics. The aromatic thiadiazole ring allows for good π-electron conjugation, which is fundamental to photoluminescence.

In related systems, the emission color can be adjusted by changing the aryl substituents on the core structure. rsc.org For example, modifying the acceptor groups in a donor-acceptor fluorophore from a benzo[c] mdpi.comrsc.orgnih.govthiadiazole to a naphtho[2,3-c] mdpi.comrsc.orgnih.govthiadiazole resulted in a significant red-shift of the emission wavelength from 520 nm to 585 nm. rsc.org This tunability is crucial for developing emitters for full-color displays and solid-state lighting. The luminescence in such metal-thiadiazole networks can be attributed to intraligand transitions that are modulated by the molecular structure. Therefore, this compound is expected to possess unique absorption and emission properties worthy of investigation for use in OLEDs, chemical sensors, and other photophysical devices.

Ligand Design in Coordination Chemistry

Thiadiazoles are versatile ligands in coordination chemistry due to the presence of heteroatoms with free electron pairs that can serve as active coordination sites for metal ions. isres.org The structure of this compound, featuring nitrogen and sulfur atoms in the heterocycle and an additional sulfide bridge, makes it an excellent candidate for designing novel ligands for transition metal complexes and metal-organic frameworks (MOFs).

The nitrogen and sulfur atoms of the thiadiazole ring can coordinate with a wide range of transition metals. nih.gov Schiff bases derived from 1,2,3-thiadiazole-5-carbohydrazide (B13106386) have been successfully used to synthesize stable complexes with various transition metals. researchgate.net Similarly, ligands incorporating a naphthalene substituent have been shown to form coordination compounds with metals such as manganese, iron, nickel, copper, and zinc. nih.gov

The combination of these two functionalities in one molecule suggests a strong potential for chelation. The sulfide linker can also participate in coordination, potentially allowing the ligand to bind to a metal center in a bidentate or tridentate fashion. While the catalytic activity of complexes based on this specific ligand is yet to be reported, related transition metal complexes with triazole-derived ligands have shown significant promise and high performance in homogeneous catalysis. nih.gov The robust coordination and electron-rich nature imparted by such heterocyclic ligands can be harnessed for various catalytic transformations. nih.gov

Table 2: Examples of Transition Metals Coordinated with Thiadiazole- and Naphthalene-Containing Ligands

| Metal Ion | Ligand Type | Potential Application Area | Reference |

|---|---|---|---|

| Cr(III), Fe(III) | Schiff base of 1,3,4-thiadiazole (B1197879) | Antimicrobial research | researchgate.net |

| Co(II), Ni(II), Cu(II) | Schiff base of 1,2,3-thiadiazole | Antimicrobial research | researchgate.netgrowingscience.com |

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of this compound make it a highly attractive building block, or "linker," for MOF synthesis. Thiadiazole-based linkers have been successfully used to construct luminescent MOFs (LMOFs) with applications in chemical sensing. mdpi.comresearchgate.net

The incorporation of a thiadiazole unit into a covalent organic framework (COF) has been shown to enhance chemical stability and promote π-electron delocalization, leading to superior photocatalytic performance for hydrogen evolution. nih.govnih.gov The naphthalene component provides rigidity and a larger π-conjugated system, which can lead to MOFs with robust structures and interesting photoluminescent properties. rsc.org For instance, changing the acceptor group in a MOF linker from benzothiadiazole to naphthothiadiazole can produce a significant red-shift in emission, demonstrating a powerful approach to tune the optical properties of the resulting framework. rsc.org The sulfide bridge adds another layer of functionality, potentially influencing the framework's topology and providing a soft donor site for coordination with specific metals.

Chemical Biology Tool Development

While excluding direct human therapeutic use, the 1,2,3-thiadiazole scaffold is a valuable pharmacophore that can be adapted for developing research tools in chemical biology. mdpi.com These tools are used to probe biological systems and understand cellular processes at a molecular level.

Derivatives of 1,2,3-thiadiazoles have been investigated for a wide range of biological activities in non-human contexts, such as insecticides and plant activators. mdpi.com This demonstrates the molecule's ability to interact with biological systems. In the context of tool development, the compound could be functionalized to act as a fluorescent probe for bioimaging, leveraging the inherent photophysical properties of the naphthalene-thiadiazole core.

Furthermore, the chemistry of sulfur-containing heterocycles is being harnessed to create molecules that can release important gaseous signaling molecules like hydrogen sulfide (H₂S) under specific conditions. nih.gov H₂S is a crucial endogenous gasotransmitter involved in numerous physiological processes, and tools that can deliver it on demand are invaluable for research. nih.gov The 1,2,3-thiadiazole ring, with its reactive sulfur atom, could potentially be engineered into a new class of H₂S donors for laboratory studies aimed at understanding the roles of this gasotransmitter in cellular signaling pathways.

Use as a Probe for Biological Pathways (in vitro)

The 1,2,3-thiadiazole scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. mdpi.com Derivatives of 1,2,3-thiadiazole have been synthesized and evaluated for numerous in vitro activities, including as antiviral and anticancer agents. nih.govnih.gov This diverse biological activity suggests that these compounds interact with various cellular pathways.

Although no specific studies detailing the use of This compound as a molecular probe have been identified, the general reactivity of the 1,2,3-thiadiazole ring makes it a candidate for such applications. The ring can undergo transformations, and its derivatives can be designed to interact with specific biological targets. For instance, substituted 1,2,3-thiadiazoles have been investigated as inhibitors of enzymes like carbonic anhydrase and Hsp90 chaperone protein, indicating their potential to probe the functional roles of these proteins in biological pathways. mdpi.com The introduction of a naphthyl group, a bulky and lipophilic moiety, could influence the compound's cellular uptake and target specificity, making it a potentially interesting scaffold for developing new chemical probes.

Application in Biosensors or Imaging Agents (in vitro)

Derivatives of heterocyclic compounds, including those related to thiadiazoles, have been explored for their use in biosensors and imaging. For example, the related 1,2,3-triazole moiety has been successfully incorporated into chemosensors for the detection of metal ions. sci-hub.se These sensors often rely on changes in fluorescence or color upon binding to the target analyte.

Currently, there is no available research on the application of This compound in biosensors or as an imaging agent. However, the presence of the naphthalene group, which is a known fluorophore, suggests a potential for developing fluorescent probes. The 1,2,3-thiadiazole ring could be functionalized to include specific recognition elements for target molecules, and the sulfide linkage provides a point for further chemical modification. Future research could explore whether the conjugation of the 1,2,3-thiadiazole ring to the naphthyl group results in a molecule with useful photophysical properties for sensing or imaging applications in vitro.

Agricultural Chemistry Research

The 1,2,3-thiadiazole ring is a key structural feature in several compounds investigated for agricultural applications, including as pesticides and plant growth regulators. mdpi.com

Investigative Studies on Herbicidal or Pesticidal Potential (in vitro, ex-vivo on plants/pests)

A range of 1,2,3-thiadiazole derivatives have demonstrated promising herbicidal and pesticidal activities. mdpi.comnih.gov For example, novel 2-cyanoacrylates containing a 1,2,3-thiadiazole ring have shown significant herbicidal effects against various weeds. researchgate.net Specifically, certain derivatives exhibited 100% herbicidal activity against rape and amaranth (B1665344) pigweed at a concentration of 1.5 kg/ha . researchgate.net

Furthermore, the 1,2,3-thiadiazole moiety is a component of compounds designed as fungicides. mdpi.com In one study, a new series of N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment was synthesized and tested for antifungal activity. mdpi.com While direct studies on the pesticidal or herbicidal action of This compound are not available, the established bioactivity of its core structure suggests that it could be a candidate for such investigations. The table below summarizes the herbicidal activity of some representative 1,2,3-thiadiazole derivatives.

| Compound Class | Target Weed | Efficacy | Reference |

| 2-Cyanoacrylates with 1,2,3-thiadiazole | Rape (Brassica napus) | 100% inhibition at 1.5 kg/ha | researchgate.net |

| 2-Cyanoacrylates with 1,2,3-thiadiazole | Amaranth pigweed (Amaranthus retroflexus) | 100% inhibition at 1.5 kg/ha | researchgate.net |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Wild mustard (Brassica campestris) | Moderate activity at 100 ppm | asianpubs.org |

Plant Growth Regulation Studies

Thiadiazole derivatives have been recognized for their role as plant growth regulators. researchgate.net For instance, certain 1,2,3-thiadiazol-5-yl-urea derivatives have been patented for their plant growth-regulating and defoliant properties. google.com Research has shown that synthetic 1,2,3-thiadiazole compounds can significantly inhibit seed germination and affect seedling growth in various plant species. researchgate.net

One of the well-known plant growth regulators containing a thiadiazole ring is Thidiazuron (TDZ), which exhibits cytokinin-like activity. Although TDZ is a 1,2,5-thiadiazole (B1195012) derivative, its activity highlights the potential of the thiadiazole heterocycle in modulating plant development. While no studies have been conducted on This compound for its plant growth regulation properties, the general activity of the 1,2,3-thiadiazole class suggests that it could be a worthwhile area of investigation.

Future Perspectives and Emerging Research Directions for 2 Naphthyl 1,2,3 Thiadiazol 5 Yl Sulfide

Exploration of Novel Synthetic Methodologies

The synthesis of the 1,2,3-thiadiazole (B1210528) core is evolving beyond traditional batch methods, with novel methodologies like flow chemistry and photocatalysis offering significant advantages.

Flow Chemistry: Continuous flow processes are being developed for the synthesis of related thiadiazole isomers, demonstrating the potential for safer, more efficient, and scalable production. nih.govdurham.ac.uk This methodology allows for the handling of hazardous reagents with greater control and can facilitate the rapid production of gram quantities of key intermediates. nih.govworktribe.com Adapting flow chemistry to the synthesis of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide (B99878) could streamline its production, improve yield, and enhance safety, particularly when dealing with unstable intermediates.

Photocatalysis: Visible-light photocatalysis represents a green and mild approach for constructing the 1,2,3-thiadiazole ring. organic-chemistry.org This technique uses light energy to drive chemical reactions, often under ambient temperature and pressure, which reduces energy consumption and minimizes waste. organic-chemistry.org Research has shown that photocatalytic processes can achieve good regioselectivity and are compatible with a broad range of functional groups, offering a sustainable pathway to novel thiadiazole derivatives. organic-chemistry.org The application of photocatalysis could provide an environmentally friendly route to synthesize 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide and its analogues.

| Methodology | Key Advantages for Thiadiazole Synthesis | Potential Challenges |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, high reproducibility, scalability. nih.govdurham.ac.uk | Initial setup cost, potential for channel clogging. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of sustainable energy sources, environmentally friendly. organic-chemistry.org | Requires specific light sources, potential for side reactions, catalyst recovery. |

Development of Advanced Derivatization Strategies for Enhanced Selectivity

To improve the biological activity and target selectivity of this compound, advanced derivatization strategies are crucial. Future work will focus on modifying the naphthyl and sulfide moieties to fine-tune the molecule's properties. Strategies such as the Hurd-Mori cyclization of α-methylene ketones serve as a convenient and foundational method for creating the core structure, which can then be elaborated upon. researchgate.netsciforum.net

Key approaches will likely include:

Functionalization of the Naphthyl Ring: Introducing various substituents (e.g., hydroxyl, amino, halogen groups) onto the naphthalene (B1677914) ring system to modulate lipophilicity, electronic properties, and hydrogen bonding capabilities.

Modification of the Sulfide Linkage: Exploring different alkyl or aryl groups attached to the sulfur atom to alter steric hindrance and binding interactions with biological targets.

Use of Versatile Intermediates: Creating key building blocks, such as chloro-substituted thiadiazoles, which can be readily reacted with a wide range of nucleophiles to generate diverse libraries of compounds for screening. nih.govworktribe.com

These derivatization strategies aim to build a comprehensive structure-activity relationship (SAR) profile, guiding the design of next-generation analogues with superior performance and selectivity. mdpi.com

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A profound understanding of the chemical behavior and molecular interactions of this compound is essential for its rational design and application. Advanced spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These methods will continue to be fundamental for confirming the chemical structures of newly synthesized derivatives. semanticscholar.orgmdpi.comacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI), is critical for unambiguous molecular formula determination and for studying fragmentation patterns. mdpi.com Tandem MS (MS/MS) experiments can help differentiate between isomers and reveal gas-phase rearrangements, providing deep insight into the molecule's stability and reactivity. mdpi.com

Fluorescence and UV-vis Spectroscopy: These techniques are used to probe the electronic properties of the molecule and its interactions with biological targets. nih.govnih.gov For instance, changes in fluorescence emission spectra can indicate binding events or aggregation state changes, which is crucial for studying mechanisms of action. nih.gov

X-ray Crystallography: This powerful technique provides definitive three-dimensional structural information, revealing precise bond lengths, angles, and conformations, which is vital for understanding interactions at the atomic level. nih.gov

By integrating data from these advanced techniques, researchers can build a comprehensive picture of the molecule's structure, electronic properties, and behavior in different environments.

Integration with Artificial Intelligence and Machine Learning for Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming transformative tools in chemical and materials science. For this compound, these computational approaches can accelerate the discovery and optimization process significantly.

ML models, such as Random Forest, XGBoost, and artificial neural networks, can be trained on existing data from thiadiazole derivatives to predict various properties. nih.govresearchgate.net This allows for the in silico screening of virtual compounds before committing resources to their synthesis and testing. researchgate.net

| Predicted Property | Machine Learning Application | Potential Impact |

|---|---|---|

| Biological Activity | QSAR models to predict anticancer, antimicrobial, or enzyme inhibitory activity. researchgate.netnih.gov | Prioritizes synthesis of the most promising candidates, reducing costs and time. |

| Photophysical Properties | Predicting maximum absorption and emission wavelengths for applications in materials science. nih.gov | Accelerates the design of novel fluorophores or photocatalysts. nih.govcityu.edu.hk |

| Reaction Yield | Models to predict the yield of synthetic reactions based on starting materials and conditions. chemrxiv.org | Optimizes synthetic routes for higher efficiency. |

By leveraging ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, identifying novel structures with tailored properties for specific applications. nih.govresearchgate.net

Elucidation of Broader Biological Target Landscape through Omics Approaches (in vitro)

Given the diverse pharmacological activities reported for the 1,2,3-thiadiazole scaffold, including anticancer and antimicrobial effects, a key future direction is to identify the full spectrum of biological targets for derivatives like this compound. mdpi.comnih.gov Modern "omics" technologies offer a powerful, unbiased way to achieve this in vitro.

Proteomics: Techniques like chemical proteomics can be used to identify the specific proteins that the compound binds to within a complex cellular lysate. This helps in direct target identification and validation.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with the compound, researchers can infer which cellular pathways are being modulated, providing clues about its mechanism of action.

Metabolomics: This approach analyzes the global changes in metabolite levels within a cell upon treatment, offering insights into how the compound affects cellular metabolism and function.

The integration of these omics approaches will move research beyond single-target screening, revealing the multifaceted interactions of this compound within a biological system and potentially uncovering novel therapeutic applications.

Sustainable and Scalable Production Methods

For any chemical compound to have a real-world impact, its synthesis must be both sustainable and scalable. Future research will focus on developing production methods for this compound that are economically viable and environmentally responsible.

Key areas of development include:

Green Chemistry Principles: Employing eco-friendly solvents, reducing the number of synthetic steps, and using catalysts that can be easily recovered and reused. researchgate.net The use of elemental sulfur as a reagent in some thiadiazole syntheses is an example of an abundant and green starting material. organic-chemistry.org

Catalyst Development: Designing highly efficient and recyclable catalysts to improve reaction rates and yields while minimizing waste. researchgate.net

Process Optimization: Utilizing methods like "catch and release" purification on solid supports to streamline workflows and avoid traditional, solvent-intensive chromatography. sciforum.net

Scalability: Demonstrating that the optimized synthetic route can be performed on a gram-scale or larger, ensuring that sufficient material can be produced for advanced testing and potential commercialization. researchgate.netnih.gov

By focusing on sustainability from the outset, the development of this compound and its derivatives can align with the growing demand for greener chemical processes.

Q & A

Basic: What are the established synthetic routes for 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves heterocyclization and alkylation steps. A common approach starts with thiosemicarbazides, which undergo cyclization with carbon disulfide to form 1,3,4-thiadiazole-2-thiol intermediates. Subsequent alkylation with 2-naphthyl derivatives (e.g., 2-naphthalenethiol) introduces the sulfide moiety. Key intermediates include:

- 5-R-amino-1,3,4-thiadiazole-2-thioles (alkylation precursors) .

- 2-Naphthalenethiol (sulfur donor for sulfide bond formation) .

Example Protocol:

Cyclize acylated thiosemicarbazides with CS₂ in basic conditions.

Alkylate the resulting thiol intermediate with 2-naphthyl halides in DMSO or aqueous alkaline media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.